An In-depth Technical Guide to Methylurea: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methylurea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methylurea, a simple yet significant organic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a precursor in chemical synthesis, particularly in the context of its potent derivative, N-nitrosomethylurea (MNU).
Core Properties of Methylurea
Methylurea, also known as N-methylurea or monomethylurea, is the simplest N-methyl derivative of urea (B33335). Its fundamental properties are crucial for its application in research and synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆N₂O | [1][2][3] |
| Molecular Weight | 74.08 g/mol | [1][3][4] |
| CAS Number | 598-50-5 | [1][2][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 99-101 °C | [6] |
| Boiling Point | 114.6 °C | [6] |
| Solubility | Highly soluble in water; soluble in alcohols and acetone | [7] |
| IUPAC Name | methylurea | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. This section provides established protocols for the synthesis and characterization of methylurea.
Synthesis of Methylurea from Methylamine (B109427) and Urea
This protocol is adapted from established methods for preparing methylurea, which often serves as an intermediate for other syntheses.[1]
Materials:
-
24% aqueous methylamine solution
-
Urea (CO(NH₂)₂)
-
Concentrated hydrochloric acid (HCl)
-
Methyl red indicator
Procedure:
-
In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution.
-
Carefully add concentrated hydrochloric acid (approx. 155 mL) until the solution is acidic to the methyl red indicator.
-
Add water to bring the total weight of the solution to 500 g.
-
Add 300 g (5 moles) of urea to the solution.
-
Gently boil the solution under reflux for 2 hours and 45 minutes.
-
Increase the heat and boil vigorously for an additional 15 minutes.
-
Cool the solution to room temperature. The resulting aqueous solution contains methylurea and can be used directly for subsequent reactions, such as nitrosation.
Purification:
-
If a solid product is required, the water can be removed under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture and dried under vacuum at room temperature.[5]
Characterization Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of dry, solid methylurea is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.[8]
-
Expected Peaks: The resulting spectrum will show characteristic absorption bands for the N-H bonds (stretching and bending), C=O bond (stretching), and C-N bonds of the urea and methyl groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of methylurea in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[9][10] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[9]
-
Expected Signals:
-
¹H NMR: Signals corresponding to the methyl protons (CH₃) and the amine protons (NH and NH₂) are expected.
-
¹³C NMR: Signals for the methyl carbon and the carbonyl carbon are expected.[11]
-
Key Experimental Workflows and Signaling Pathways
While methylurea itself is primarily an intermediate, its application in synthesis provides access to biologically active compounds that are subjects of intense research.
Experimental Workflow: Synthesis of Diazomethane Precursor
Methylurea is a critical starting material for the synthesis of N-nitroso-N-methylurea (MNU), a precursor for generating diazomethane, a valuable but hazardous methylating agent. The following workflow illustrates this common application.[1][9]
Signaling Pathway: N-Nitroso-N-methylurea (MNU) and NF-κB Activation
N-nitroso-N-methylurea (MNU) is a potent carcinogen and alkylating agent that exerts its biological effects by damaging DNA and activating cellular signaling pathways.[4] One critical pathway it upregulates is the NF-κB pathway, which is central to inflammation, immunity, and cell survival. Research has shown that MNU can induce NF-κB activity in human keratinocytes through a mechanism dependent on Protein Kinase C (PKC).[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Methylurea(598-50-5) 13C NMR [m.chemicalbook.com]
